molecular formula C13H18O3 B1291673 3-Hydroxyadamantan-1-yl acrylate CAS No. 216581-76-9

3-Hydroxyadamantan-1-yl acrylate

Cat. No. B1291673
M. Wt: 222.28 g/mol
InChI Key: DKDKCSYKDZNMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040225B2

Procedure details

To a mixture of methacrylic acid (0.775 g, 9 mmol), 3-hydroxy-1 adamantylmethacrylate (1.42 g, 6 mmol), 9-anthrylmethylmethacrylate (1.38 g, 5 mmol) in 20 mL of tetrahydrofuran (THF) was added 2,2′-azobis(2-methylpropionitrile (0.24 g, 1.5 mmol). The resulting solution was purged by nitrogen for 30 minutes before it was heats to 72° C. for 18 hours under nitrogen. The solution was then cooled to room temperature and added drop-wise into 400 mL of de-ionized water. The solid was filtered with a frit funnel, washed with water (2×200 ml) and dried in a vacuum oven at 50° C. for 24 hours to afford 3.1 gram of P1 as white solid.
Quantity
0.775 g
Type
reactant
Reaction Step One
Name
3-hydroxy-1 adamantylmethacrylate
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2](C)=[CH2:3].[OH:7][C:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][C:10](C=C(C)C([O-])=O)([CH2:11]3)[CH2:9]1)[CH2:15]2.C1C2C(=CC3C(C=2COC(=O)C(C)=C)=CC=CC=3)C=CC=1.CC(C)C#N>O1CCCC1>[CH2:3]=[CH:2][C:1]([O:6][C:10]12[CH2:9][C:8]3([OH:7])[CH2:17][CH:12]([CH2:13][CH:14]([CH2:15]3)[CH2:16]1)[CH2:11]2)=[O:5]

Inputs

Step One
Name
Quantity
0.775 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
3-hydroxy-1 adamantylmethacrylate
Quantity
1.42 g
Type
reactant
Smiles
OC12CC3(CC(CC(C1)C3)C2)C=C(C(=O)[O-])C
Name
Quantity
1.38 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)COC(C(=C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
CC(C#N)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting solution was purged by nitrogen for 30 minutes before it
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to 72° C.
CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
added drop-wise into 400 mL of de-ionized water
FILTRATION
Type
FILTRATION
Details
The solid was filtered with a frit funnel
WASH
Type
WASH
Details
washed with water (2×200 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to afford 3.1 gram of P1 as white solid

Outcomes

Product
Name
Type
Smiles
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.